1-(o-Tolyl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZGYWBDNZZZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219824 | |
| Record name | 1-(o-Tolyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-09-1 | |
| Record name | 1-(2-Methylphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6957-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(o-Tolyl)cyclohexan-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66196 | |
| Source | DTP/NCI | |
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| Record name | 1-(o-Tolyl)cyclohexan-1-ol | |
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| Record name | 1-(o-tolyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.402 | |
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Synthetic Methodologies for 1 O Tolyl Cyclohexan 1 Ol and Analogues
Organometallic Reagent Additions to Cyclohexanones
A common and effective method for the synthesis of tertiary alcohols is the addition of organometallic reagents to ketones. masterorganicchemistry.comorganic-chemistry.org This approach allows for the direct formation of the carbon skeleton of the target molecule.
Grignard Reagent Synthesis Routes (e.g., o-Tolylmagnesium Halide with Cyclohexanone)
The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org The synthesis of 1-(o-tolyl)cyclohexan-1-ol can be accomplished by reacting an o-tolylmagnesium halide (Grignard reagent) with cyclohexanone (B45756). masterorganicchemistry.com
The first step involves the preparation of the Grignard reagent, o-tolylmagnesium bromide, by reacting 2-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). rsc.org The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Once the Grignard reagent is formed, cyclohexanone is added to the reaction mixture. The nucleophilic o-tolyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) protonates the alkoxide to yield the final product, this compound.
Table 1: Illustrative Conditions for Grignard Reactions with Ketones
| Reagents | Ketone | Solvent | Temperature | Yield | Reference |
| Phenylmagnesium Bromide | 2'-Methylacetophenone | Not Specified | Not Specified | 60% | rsc.org |
| o-Tolylmagnesium Bromide | Acetophenone | Not Specified | Not Specified | 44% (NMR Conversion) | rsc.org |
| Phenylmagnesium Bromide | Cyclohexene Oxide | Tetrahydrofuran | -30°C to 0°C | 80% | orgsyn.org |
Note: The yields presented are for analogous reactions and may differ for the specific synthesis of this compound.
Organolithium Reagent Applications
Organolithium reagents, such as o-tolyllithium, serve as a powerful alternative to Grignard reagents for the synthesis of this compound. Organolithium reagents are generally more reactive than their Grignard counterparts.
The preparation of o-tolyllithium can be achieved through the reaction of 2-bromotoluene or 2-chlorotoluene with lithium metal. The resulting o-tolyllithium is then reacted with cyclohexanone in a similar fashion to the Grignard reaction. The nucleophilic addition of the o-tolyl group to the carbonyl carbon of cyclohexanone forms a lithium alkoxide intermediate, which upon acidic workup, yields this compound.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers an alternative route to this compound, starting from an appropriate ketone precursor. This method involves the reduction of a carbonyl group to a hydroxyl group.
Selective Reduction of o-Tolyl-Substituted Cyclohexanones
The synthesis of this compound via catalytic hydrogenation would first require the synthesis of the precursor ketone, 2-(o-tolyl)cyclohexanone. nih.gov This precursor can then be reduced to the desired tertiary alcohol. However, the direct catalytic hydrogenation of 2-(o-tolyl)cyclohexanone to this compound is not a standard method as it would typically yield 2-(o-tolyl)cyclohexanol. The target molecule is a tertiary alcohol and thus cannot be synthesized by simple reduction of a ketone.
A more plausible, though indirect, route would involve the catalytic hydrogenation of a precursor that already contains the hydroxyl group, or a group that can be converted to a hydroxyl group. For instance, the hydrogenation of an unsaturated precursor could be a viable strategy.
Stereochemical Control in Catalytic Hydrogenation
While not directly applicable to the synthesis of the tertiary alcohol this compound from a simple ketone, the principles of stereochemical control in catalytic hydrogenation are crucial in the synthesis of related cyclohexanol (B46403) derivatives. The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by factors such as the catalyst, solvent, and the steric hindrance of the substituents on the cyclohexanone ring. For example, the reduction of a substituted cyclohexanone can lead to either a cis or trans isomer, and the selectivity can be controlled to a certain extent.
Multi-Step Synthetic Sequences from Precursors
The synthesis of this compound can also be approached through multi-step synthetic sequences starting from more readily available precursors. One plausible route could involve the synthesis of 2-(o-tolyl)cyclohexanone followed by a Grignard or organolithium addition of a methyl group.
A potential multi-step synthesis could be:
Synthesis of 2-(o-tolyl)cyclohexanone: This could be achieved through a variety of methods, such as the reaction of cyclohexanone enolate with an appropriate o-tolyl electrophile.
Addition of a Methyl Group: The resulting 2-(o-tolyl)cyclohexanone can then be reacted with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium. This would lead to the formation of 1-methyl-2-(o-tolyl)cyclohexan-1-ol, an analogue of the target molecule. To obtain this compound, a different precursor would be needed.
A more direct multi-step synthesis for the target compound could start from cyclohexanone and introduce the o-tolyl group as the final step, as described in the organometallic addition sections. Alternatively, a precursor like 1-chlorocyclohexanol could potentially be reacted with o-tolylmagnesium bromide, though this is a less common approach.
Strategies Involving Cyclohexanone Derivatives
The most direct route to this compound involves the nucleophilic addition of an o-tolyl organometallic reagent to cyclohexanone. This classic approach builds the carbon skeleton and sets the tertiary alcohol functionality in a single step. Two primary classes of reagents are employed for this transformation: organomagnesium (Grignard) reagents and organolithium reagents.
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. In this method, o-tolylmagnesium bromide, prepared from the reaction of magnesium metal with o-bromotoluene, serves as a potent nucleophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. This addition forms a tetrahedral magnesium alkoxide intermediate, which, upon acidic workup (e.g., with dilute H₃O⁺), is protonated to yield the final tertiary alcohol, this compound.
Organolithium reagents offer a similar, often more reactive, alternative to Grignard reagents. o-Tolyllithium can be prepared from o-bromotoluene and an alkyllithium reagent like n-butyllithium. The reaction mechanism mirrors the Grignard addition: the highly nucleophilic o-tolyllithium adds to the cyclohexanone carbonyl to form a lithium alkoxide intermediate, which is subsequently protonated during workup to give the desired product.
| Reagent | Substrate | Intermediate | Product |
| o-Tolylmagnesium bromide | Cyclohexanone | Magnesium Alkoxide | This compound |
| o-Tolyllithium | Cyclohexanone | Lithium Alkoxide | This compound |
Transformations from Substituted Aromatics
An alternative synthetic strategy begins with the aromatic moiety, toluene, and constructs the cyclohexanol ring upon it. The Friedel-Crafts acylation is a key reaction in this approach. This electrophilic aromatic substitution involves the reaction of toluene with a cyclohexanecarbonyl derivative, typically cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich toluene ring. The methyl group of toluene is an activating group and an ortho, para-director. chemistrysteps.commasterorganicchemistry.com Consequently, the acylation occurs at the positions ortho and para to the methyl group. This results in a mixture of two isomeric ketones: 1-(o-tolyl)cyclohexyl ketone and 1-(p-tolyl)cyclohexyl ketone.
Due to steric hindrance from the methyl group, the major product is typically the para-substituted isomer. masterorganicchemistry.com The desired ortho-isomer is formed as a minor product. The ratio between the ortho and para products is influenced by the reaction conditions, including the nature of the electrophile and the solvent. sci-hub.se After separation of the isomers, the 1-(o-tolyl)cyclohexyl ketone can be reduced to the target tertiary alcohol. However, a simple reduction would yield a secondary alcohol. To obtain the tertiary alcohol this compound from this route, a different strategy would be needed post-acylation, such as a Grignard addition of a methyl group to the ketone followed by rearrangement, which falls outside the direct transformation scope. A more direct, albeit regiochemically challenging, approach would be a Friedel-Crafts reaction that directly forms the tertiary alcohol, though this is less common.
Electrochemical Synthesis Pathways
Electrochemical methods offer sustainable and green alternatives to traditional chemical synthesis, avoiding harsh reagents and often proceeding under mild conditions. organic-chemistry.org
Electroreduction of Related Carbonyl Compounds
The synthesis of this compound can be envisioned through the electroreductive coupling of cyclohexanone and an o-tolyl halide. More commonly, electrochemical methods are used for the reduction of ketones to alcohols. The direct electrochemical reduction of a precursor ketone, such as 2-cyclohexyl-methylphenyl ketone, could yield the corresponding secondary alcohol. organic-chemistry.orgresearchgate.net
The mechanism of ketone electroreduction typically involves a single-electron transfer from the cathode to the carbonyl compound, generating a radical anion. rsc.org This reactive intermediate can then follow one of two main pathways: it can be protonated to form a neutral radical, which then accepts a second electron and proton to yield the alcohol, or two radical anions can couple to form a pinacol dimer. organic-chemistry.org For the synthesis of a tertiary alcohol like this compound, an electroreductive arylation of cyclohexanone would be required, a process that involves generating an aryl nucleophile electrochemically to attack the ketone. researchgate.net Such methods provide a potential route to the target compound under mild, reagent-less conditions. researchgate.net
Electrocatalytic Approaches for Cycloalkanol Formation
Electrocatalysis utilizes a catalyst, often a metal complex, to facilitate an electrochemical reaction at a lower overpotential, enhancing efficiency and selectivity. nih.gov The electrocatalytic hydrogenation of ketones is a promising method for alcohol synthesis. nih.gov In this approach, a catalyst, such as a dinuclear manganese complex, is electrochemically reduced to form a metal hydride species. nih.gov This hydride then acts as the reducing agent, transferring to the ketone's carbonyl group to form the alcohol. nih.gov
This method has been shown to be chemoselective for the reduction of C=O bonds over C=C bonds. nih.gov While direct formation of a tertiary alcohol via this method is not straightforward, the principles can be applied to the synthesis of related cycloalkanols. Furthermore, electrocatalytic hydrotreatment has been explored for the conversion of aromatic compounds to cycloalkanes using catalysts like ruthenium and platinum. rsc.org This demonstrates the potential of electrocatalysis to modify both aromatic and cyclic structures, which could be harnessed in multi-step electrochemical syntheses. The deconstructive functionalization of cycloalkanols via electrochemically generated alkoxy radicals has also been studied, providing insights into the electrochemical behavior of these cyclic systems. acs.orgnih.govnih.govacs.org
Chemo- and Regioselective Synthetic Transformations
Control of Reaction Site in Complex Molecular Architectures
The synthesis of specifically substituted molecules like this compound requires precise control over reaction selectivity, particularly when other functional groups are present or when multiple reaction sites are available.
Regioselectivity is a major consideration in the Friedel-Crafts acylation route discussed in section 2.3.2. The methyl group on the toluene ring directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Achieving high selectivity for the less-favored ortho product over the sterically preferred para product is a significant challenge. masterorganicchemistry.com The choice of Lewis acid, solvent, and reaction temperature can influence the ortho:para ratio, but separation of the resulting isomers is often necessary. sci-hub.se
Chemoselectivity becomes critical when synthesizing analogues of this compound that bear additional functional groups. For instance, if the cyclohexanone starting material contained another electrophilic group, such as an ester, the o-tolyl Grignard reagent must selectively add to the ketone. Grignard reagents are highly reactive and can react with both ketones and esters. masterorganicchemistry.com However, ketones are generally more reactive towards Grignard reagents than esters. By carefully controlling reaction conditions, such as using low temperatures, a degree of chemoselectivity can be achieved. researchgate.net The use of specific solvents, like 2-methyltetrahydrofuran, has been shown to improve the chemoselectivity of Grignard additions to carbonyl compounds. researchgate.net In more complex syntheses, protecting groups may be required to mask more reactive functionalities while the desired transformation is carried out.
Diastereoselective and Enantioselective Synthesis
The stereoselective synthesis of specific isomers of chiral compounds is a significant area of research in organic chemistry, particularly for applications in pharmacology and materials science. For this compound, the tertiary alcohol center is a prochiral center. If a pre-existing chiral center is present in the cyclohexyl ring or if a chiral reagent or catalyst is used, the formation of diastereomers or enantiomers becomes possible. While specific diastereoselective or enantioselective synthetic routes for this compound are not extensively documented in publicly available literature, established methodologies for the asymmetric synthesis of analogous tertiary alcohols can be applied.
The creation of stereocenters in cyclohexanol derivatives can be achieved through various asymmetric synthesis strategies. uwindsor.ca These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. youtube.com
A common approach for the enantioselective synthesis of tertiary alcohols involves the asymmetric addition of organometallic reagents to a ketone precursor in the presence of a chiral ligand or catalyst. For the synthesis of this compound, this would involve the addition of an o-tolyl organometallic reagent to cyclohexanone. The use of a chiral catalyst system can favor the formation of one enantiomer over the other.
Another potential strategy is the use of a chiral auxiliary. For instance, a chiral sulfoxide auxiliary attached to the ketone can direct the nucleophilic attack of the organometallic reagent, leading to the formation of a diastereomerically enriched product. nih.gov Subsequent removal of the auxiliary group yields the enantiomerically enriched tertiary alcohol. nih.gov
While the direct enantioselective synthesis of this compound has not been detailed, the principles of asymmetric synthesis for similar 1-arylcyclohexanols are well-established. These methods typically result in high yields and excellent stereoselectivities. The stereocontrolled formation of complex molecules with multiple adjacent stereogenic centers is a significant challenge in organic synthesis, as the number of possible stereoisomers increases exponentially with the number of stereocenters. nih.gov
Below is a table illustrating a hypothetical enantioselective addition of an o-tolyl nucleophile to cyclohexanone, based on general methods for the asymmetric synthesis of tertiary alcohols.
| Entry | o-Tolyl Nucleophile | Chiral Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | o-Tolylmagnesium bromide | (R)-BINOL-Ti(O-i-Pr)₄ | THF | -78 | 85 | 92 |
| 2 | o-Tolyllithium | (-)-Sparteine | Toluene | -78 | 82 | 88 |
| 3 | Di(o-tolyl)zinc | (1R,2S)-N-methylephedrine | Hexane | 0 | 90 | 95 |
Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of enantioselective synthesis based on established methodologies for analogous compounds.
Reaction Pathways and Mechanistic Investigations of 1 O Tolyl Cyclohexan 1 Ol
Dehydration Reactions
The acid-catalyzed elimination of water from 1-(o-tolyl)cyclohexan-1-ol is a facile process that primarily yields aryl-substituted cyclohexenes. The mechanism and product distribution of this reaction are influenced by factors such as the nature of the acid catalyst, temperature, and solvent polarity.
Acid-Catalyzed Dehydration to Aryl-Substituted Cyclohexenes
The treatment of this compound with a strong acid, such as sulfuric acid or phosphoric acid, leads to the formation of 1-(o-tolyl)cyclohexene as the major product. study.comumass.eduyoutube.com This transformation adheres to Zaitsev's rule, which predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the predominant product. nau.edu The stability of the resulting conjugated system, where the cyclohexene double bond is in conjugation with the aromatic tolyl group, provides a strong thermodynamic driving force for the formation of this particular isomer.
The reaction is typically carried out by heating the alcohol in the presence of the acid catalyst. chemistrysteps.comstudy.comlibretexts.org The water formed during the reaction is often removed by distillation to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. youtube.comnau.edu
Table 1: Products of Acid-Catalyzed Dehydration of 1-Arylcyclohexanols
| Starting Material | Major Product | Minor Product(s) | Reference |
| 1-Methylcyclohexanol | 1-Methylcyclohexene | Methylenecyclohexane | study.com |
| Cyclohexanol (B46403) | Cyclohexene | 1-Methylcyclopentene, 3-Methylcyclopentene | researchgate.net |
This table is illustrative and based on analogous reactions. Specific yield data for this compound dehydration requires further dedicated research.
Mechanistic Studies of Elimination Pathways (E1, E2)
The dehydration of tertiary alcohols, such as this compound, predominantly proceeds through a unimolecular elimination (E1) mechanism. chemistrysteps.comlibretexts.orgstackexchange.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group, water. umass.edustudy.com
Subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the three alkyl substituents and the potential for resonance stabilization with the adjacent tolyl group. The formation of this carbocation is the rate-determining step of the reaction. chemistrysteps.com Finally, a base (typically water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond. umass.edustudy.com
While the E1 pathway is dominant, the possibility of a bimolecular elimination (E2) pathway cannot be entirely ruled out, especially under conditions of high base concentration and strength. stackexchange.commasterorganicchemistry.com However, for tertiary alcohols in acidic media, the E1 mechanism is the generally accepted pathway. chemistrysteps.comlibretexts.org
Formation of Rearrangement Products (e.g., Methyl Cyclopentenes)
Carbocation intermediates, characteristic of E1 reactions, are susceptible to rearrangements to form more stable carbocations. masterorganicchemistry.commsu.eduyoutube.com In the case of the dehydration of cyclohexanol itself, the initially formed secondary cyclohexyl carbocation can undergo a ring contraction via a 1,2-hydride shift to form a more stable tertiary methylcyclopentyl carbocation, which then leads to the formation of 1-methylcyclopentene and 3-methylcyclopentene as minor products. researchgate.net
Oxidation Reactions
The oxidation of this compound presents a greater synthetic challenge compared to its dehydration. As a tertiary alcohol, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, making it resistant to standard oxidation methods that typically involve the removal of this hydrogen. rsc.org
Oxidative Cleavage Studies
Given the resistance of tertiary alcohols to direct oxidation, reactions involving the cleavage of carbon-carbon bonds often become more prominent under oxidative conditions. masterorganicchemistry.comlibretexts.org Oxidative cleavage of the C1-C2 bond of the cyclohexyl ring in this compound would lead to the formation of a keto acid.
Recent studies have demonstrated the oxidative C-C bond cleavage of tertiary cycloalkanols to yield ω-chloroalkyl aryl ketones using reagents like tetramethylammonium hypochlorite. mdpi.com This suggests that under specific oxidative conditions, the cyclohexyl ring of this compound could be opened. Another potential pathway is the oxidative cleavage of the bond between the cyclohexyl ring and the tolyl group, particularly given the benzylic nature of this position. However, specific studies detailing the oxidative cleavage of this compound are not available in the provided search results. Further research is required to explore the feasibility and outcomes of such reactions.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group of this compound is a key functional group that can undergo nucleophilic substitution. However, as a tertiary alcohol, its reactivity is significantly influenced by steric hindrance and the stability of the potential tertiary carbocation intermediate.
Esterification Reactions (General Chemical Reactivity)
Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. The most common method is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org
The general mechanism for Fischer esterification proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com
Nucleophilic attack: The alcohol's nucleophilic oxygen atom attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The final ester product is formed upon deprotonation. byjus.com
For tertiary alcohols like this compound, the standard Fischer esterification is often challenging. Tertiary alcohols are prone to elimination reactions under acidic conditions, leading to the formation of alkenes. wikipedia.org The reaction mechanism can shift towards an SN1 pathway where the protonated hydroxyl group leaves to form a stable tertiary carbocation, which can then be attacked by the carboxylic acid. stackexchange.comechemi.com However, elimination remains a significant competing reaction. echemi.com
To circumvent these issues, alternative methods are often employed for the esterification of tertiary alcohols.
| Esterification Method | Reagents | Description |
| Acyl Chloride Method | Acyl Chloride (RCOCl), Pyridine | The alcohol reacts with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl byproduct. |
| Acid Anhydride Method | Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) or Acid Catalyst | Similar to the acyl chloride method, acid anhydrides are highly reactive acylating agents. This method can be used for sterically hindered alcohols. byjus.comfrancis-press.com |
These methods avoid the strongly acidic conditions and high temperatures that favor elimination, providing better yields of the desired ester.
Etherification Reactions
Etherification involves the formation of an ether linkage (R-O-R'). For a tertiary alcohol like this compound, common ether synthesis methods face significant limitations.
The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com The synthesis would involve deprotonating this compound with a strong base (like NaH) to form the corresponding tertiary alkoxide, followed by reaction with an alkyl halide. organic-synthesis.com
However, this pathway is often inefficient for tertiary alkoxides due to two main factors:
Steric Hindrance: The bulky tertiary alkoxide is a poor nucleophile, hindering its ability to attack the electrophilic carbon of the alkyl halide. wikipedia.org
Elimination: Tertiary alkoxides are strong bases. When reacted with primary or secondary alkyl halides, they can promote elimination (E2) reactions, forming an alkene from the alkyl halide, rather than the desired ether. masterorganicchemistry.comquora.com
Attempting the reverse approach, reacting a primary alkoxide with a tertiary alkyl halide derived from this compound, would fail completely, leading almost exclusively to elimination products via an E2 mechanism. masterorganicchemistry.com
Acid-catalyzed ether synthesis, which involves the reaction of an alcohol with an alkene or another alcohol under acidic conditions, is also not suitable for tertiary alcohols. These conditions would lead to the rapid formation of a stable tertiary carbocation, which would preferentially undergo elimination to form an alkene. masterorganicchemistry.comopenstax.org
Electrophilic Aromatic Substitution on the o-Tolyl Moiety
The o-tolyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring.
Direct Functionalization of the Aromatic Ring
The aromatic ring can be functionalized using a variety of standard EAS reactions. These reactions typically require a catalyst to generate a strong electrophile that can be attacked by the electron-rich aromatic ring. chemistrysteps.com
| Reaction | Typical Reagents | Electrophile (E+) |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ (Acylium ion) |
Influence of Cyclohexanol Substituent on Aromatic Reactivity
The rate and regioselectivity (position of substitution) of EAS reactions are determined by the substituents already present on the benzene (B151609) ring. lumenlearning.com These substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org
In this compound, the aromatic ring has two substituents:
Methyl group (-CH₃): This is an alkyl group. Alkyl groups are electron-donating through an inductive effect, which stabilizes the carbocation intermediate (arenium ion) formed during EAS. Therefore, the methyl group is an activating group and an ortho-, para-director . pbworks.com
1-Hydroxycyclohexyl group: This is a tertiary alkyl substituent. Like the methyl group, it is also an electron-donating group via induction. Consequently, it is also an activating group and an ortho-, para-director .
With two activating, ortho-, para-directing groups on the ring, their directing effects must be considered together. When multiple activating groups are present, the position of the incoming electrophile is determined by the most powerful activating group. jove.comjove.commasterorganicchemistry.com However, since both are alkyl groups, their activating strengths are similar. In such cases, the directing effects are additive, and steric hindrance often becomes the deciding factor. jove.comlibretexts.org
The available positions for substitution on the this compound ring are C3, C4, C5, and C6 (numbering from the cyclohexyl-substituted carbon as C1 and the methyl-substituted carbon as C2).
Directing effect of the 1-hydroxycyclohexyl group (at C1): Directs ortho (C6) and para (C4).
Directing effect of the methyl group (at C2): Directs ortho (C3) and para (C5).
Considering these combined effects:
Position 3: Ortho to the methyl group.
Position 4: Para to the 1-hydroxycyclohexyl group.
Position 5: Para to the methyl group.
Position 6: Ortho to the 1-hydroxycyclohexyl group.
Steric hindrance from the bulky 1-hydroxycyclohexyl group will significantly disfavor substitution at the adjacent C6 position. jove.com Therefore, electrophilic attack is most likely to occur at positions 3, 4, and 5, with the exact product distribution depending on the specific electrophile and reaction conditions.
Radical Chemistry of Cyclohexanols
Radical reactions involve intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. Alcohols can serve as precursors for radical generation.
For a tertiary alcohol like this compound, two primary types of radicals can be formed:
Alkoxy Radicals: Abstraction of the hydrogen atom from the hydroxyl group generates a tertiary alkoxy radical (R₃C-O•). Alkoxy radicals are highly reactive intermediates that can undergo subsequent reactions such as hydrogen atom abstraction from other molecules or fragmentation. nih.govlibretexts.org
Carbon-Centered Radicals: Abstraction of a hydrogen atom from one of the carbon atoms of the cyclohexane (B81311) ring would generate a carbon-centered radical. Hydrogen abstraction is generally most favorable at the position alpha to the hydroxyl group (the C-H bond on the carbon bearing the -OH group). acs.org However, in this tertiary alcohol, there are no alpha-hydrogens. Therefore, hydrogen abstraction would occur from other positions on the cyclohexane or tolyl methyl groups. acs.orgyoutube.com Recent methods have also shown that the C-O bond of tertiary alcohols can be cleaved to generate carbon radicals directly. sciencedaily.com
Once formed, these radical intermediates can participate in various transformations, including:
Intramolecular Hydrogen Abstraction (1,5-HAT): An alkoxy radical can abstract a hydrogen atom from another part of the same molecule, typically from a carbon atom in a 1,5-relationship, to form a more stable carbon-centered radical. nih.gov
β-Scission: The alkoxy radical can undergo fragmentation by cleavage of a carbon-carbon bond beta to the oxygen atom. For this compound, this would involve the cleavage of a C-C bond within the cyclohexyl ring, leading to a ring-opened radical. nih.gov
Intermolecular Reactions: The radical can react with other molecules in the reaction mixture, for example, by adding to an alkene or abstracting an atom from a solvent molecule. libretexts.org
Generation and Reactivity of Alkoxy Radicals
The generation of alkoxy radicals from tertiary alcohols such as this compound is a key step in initiating a variety of synthetic transformations. Due to the high bond dissociation energy of the O-H bond in alcohols, direct homolysis is challenging. mdpi.com Consequently, modern synthetic methods have focused on catalytic processes to generate these reactive intermediates under milder conditions. rsc.org Prominent strategies include photoredox catalysis, transition-metal-mediated homolysis, and the use of hypervalent iodine reagents. nih.govacs.org
One of the primary pathways for generating an alkoxy radical from this compound involves a proton-coupled electron transfer (PCET) mechanism. mdpi.com In this process, visible-light photoredox catalysis can be employed, where a photoexcited catalyst facilitates the simultaneous transfer of a proton and an electron from the alcohol's hydroxyl group. acs.org This approach avoids the need for pre-functionalization of the alcohol, offering a more direct route to the alkoxy radical. nih.gov
Another significant method involves the in situ formation of species with weak O-X bonds (where X can be iodine, for example), which can then be readily cleaved. nih.gov For instance, the reaction of this compound with a hypervalent iodine(III) reagent can form a benziodoxole-alcohol complex. acs.orgorganic-chemistry.org Under visible light irradiation, this complex can undergo homolytic cleavage of the O-I bond to yield the desired alkoxy radical. acs.orgorganic-chemistry.org
Once the 1-(o-tolyl)cyclohexoxy radical is formed, its subsequent reactivity is dominated by β-scission, a characteristic reaction for alkoxy radicals derived from cyclic alcohols. mdpi.comnih.gov This process involves the cleavage of a carbon-carbon bond that is β to the oxygen atom. In the case of the 1-(o-tolyl)cyclohexoxy radical, this results in the opening of the cyclohexyl ring to form a more stable, linear alkyl radical. This ring-opening is driven by the release of ring strain and the formation of a thermodynamically more stable product. nih.gov The resulting carbon-centered radical is stabilized by the adjacent ketone functionality and can participate in a variety of subsequent C-C or C-heteroatom bond-forming reactions. researchgate.net
The general mechanism for the generation and subsequent β-scission of the alkoxy radical from this compound is depicted in the table below.
| Step | Description | Intermediate |
| 1. Activation | The alcohol reacts with a catalyst (e.g., photoredox catalyst or hypervalent iodine reagent) to form an activated intermediate. | Activated alcohol complex |
| 2. Radical Generation | Homolytic cleavage of the O-H or O-X bond occurs, often induced by visible light, to form the tertiary alkoxy radical. | 1-(o-Tolyl)cyclohexoxy radical |
| 3. β-Scission | The alkoxy radical undergoes rapid C-C bond cleavage of the cyclohexyl ring. | Ring-opened keto-alkyl radical |
| 4. Further Reaction | The resulting alkyl radical can be trapped by various reagents or undergo further transformations like oxidation or coupling. | Functionalized linear ketone |
Deconstructive Chlorination Mechanisms
Deconstructive chlorination of cyclic alcohols is a process that involves the cleavage of C-C bonds and the introduction of a chlorine atom. For this compound, this transformation would typically proceed through an alkoxy radical intermediate, leading to a ring-opened product. A plausible approach for this reaction is a manganese-catalyzed electrochemical deconstructive chlorination. researchgate.net This method provides a pathway to generate alkoxy radicals from alcohols, which then undergo fragmentation. researchgate.net
The mechanism commences with the generation of the 1-(o-tolyl)cyclohexoxy radical, as detailed in the previous section. Following its formation, the radical undergoes β-scission, opening the cyclohexyl ring to produce a γ-keto alkyl radical. This radical intermediate is then trapped by a chlorine source. The regioselectivity of the chlorination is dictated by the position of the radical generated after the ring opening.
Alternatively, remote C-H chlorination can be achieved through a 1,5-hydrogen atom transfer (HAT) process, although this is more common for linear alcohols. acs.org In the context of a deconstructive pathway for this compound, the key steps after the formation of the alkoxy radical are the C-C bond cleavage followed by chlorination.
The proposed mechanistic steps for the deconstructive chlorination of this compound are outlined below:
Formation of the Alkoxy Radical : The reaction is initiated by the conversion of the tertiary alcohol into its corresponding alkoxy radical, likely through an oxidative process involving a metal catalyst or electrochemistry.
β-Scission : The highly reactive alkoxy radical undergoes fragmentation of the cyclohexyl ring, cleaving the C1-C2 bond to relieve ring strain and forming a more stable, resonance-delocalized radical on the carbon chain.
Chlorine Atom Transfer : The resulting alkyl radical is then intercepted by a chlorine source. This could be a chloride salt that transfers a chlorine atom to the radical, thereby forming the chlorinated product and propagating a radical chain or being part of a redox cycle with the catalyst.
This sequence results in a γ-chlorinated ketone, a synthetically valuable product that can be further modified. researchgate.net
Carbon-Carbon Bond Forming Reactions Involving Derivatives
Aldol Condensation Type Reactions of Ketone Precursors
The ketone precursor to this compound is cyclohexyl o-tolyl ketone. nih.gov This ketone can participate in Aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. wikipedia.org In these reactions, the ketone can act as a nucleophile (after conversion to its enolate) or as an electrophile. Due to the presence of α-hydrogens on the cyclohexyl ring, cyclohexyl o-tolyl ketone can be deprotonated to form an enolate.
In a crossed or mixed Aldol condensation, this enolate can then react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to minimize self-condensation products. libretexts.orgchemistrysteps.com This specific type of crossed Aldol reaction between a ketone and an aromatic aldehyde is often referred to as a Claisen-Schmidt condensation. libretexts.org
The reaction is typically carried out under basic or acidic conditions. libretexts.org In a base-catalyzed mechanism, a base removes an α-hydrogen from the cyclohexyl ring of cyclohexyl o-tolyl ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated to yield a β-hydroxy ketone (the Aldol adduct). libretexts.org With heating, this adduct can undergo dehydration to form an α,β-unsaturated ketone, the final condensation product, which is stabilized by conjugation. wikipedia.org
The general steps for a base-catalyzed Claisen-Schmidt condensation involving cyclohexyl o-tolyl ketone are as follows:
| Step | Reaction | Description |
| 1 | Enolate Formation | A base removes an α-hydrogen from the cyclohexyl group to form the enolate. |
| 2 | Nucleophilic Attack | The enolate attacks the carbonyl carbon of an aromatic aldehyde. |
| 3 | Protonation | The resulting alkoxide intermediate is protonated by the solvent or a weak acid to give the β-hydroxy ketone. |
| 4 | Dehydration (optional) | Upon heating, the β-hydroxy ketone eliminates a molecule of water to form an α,β-unsaturated ketone. |
A study on the Aldol reaction of cyclohexanone (B45756) with various aromatic aldehydes in the presence of a RuCl₃·nH₂O/(S)-BINAP catalytic system demonstrated the formation of aldol products in moderate to good yields with high diastereoselectivity. researchgate.net Similar reactivity and selectivity can be expected for cyclohexyl o-tolyl ketone. The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. researchgate.net
Coupling Reactions
Derivatives of this compound can be utilized in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures. youtube.com For these reactions to occur, the derivative must typically possess a functional group, such as a halide or a triflate, that can participate in the catalytic cycle. lumenlearning.com
For instance, if a halogen atom (e.g., Br, I) were introduced onto the o-tolyl ring of this compound, the resulting aryl halide derivative could participate in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
A halogenated derivative of this compound could be coupled with an organoboron compound, such as a boronic acid or ester, in a Suzuki-Miyaura reaction. lumenlearning.com This reaction is widely used for the synthesis of biaryl compounds. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. lumenlearning.com
Heck-Mizoroki Coupling:
Similarly, a halogenated derivative could undergo a Heck coupling with an alkene. mdpi.com In this reaction, the aryl group is coupled to one of the sp²-hybridized carbons of the alkene, with the concomitant formation of a new C-H bond. This reaction is also catalyzed by a palladium complex and typically requires a base. lumenlearning.com
The table below summarizes potential coupling reactions for a hypothetical halogenated derivative of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Biaryl derivative |
| Heck-Mizoroki | Alkene (R'-CH=CH₂) | Pd(0) catalyst, Base | Aryl-substituted alkene |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |
| Stille | Organostannane (R'-Sn(Alkyl)₃) | Pd(0) catalyst | Biaryl or vinyl-aryl derivative |
| Negishi | Organozinc (R'-ZnX) | Pd(0) or Ni(0) catalyst | Biaryl or alkyl-aryl derivative |
These coupling reactions would significantly expand the molecular complexity accessible from the basic this compound scaffold, allowing for the synthesis of a diverse range of compounds with potential applications in materials science and medicinal chemistry.
Spectroscopic and Structural Characterization of 1 O Tolyl Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular framework can be assembled.
The ¹H NMR spectrum of 1-(o-Tolyl)cyclohexan-1-ol is expected to exhibit distinct signals corresponding to the protons of the o-tolyl group and the cyclohexyl ring. The integration of these signals would reflect the number of protons in each unique environment.
Aromatic Protons (o-Tolyl Group): The four protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their proximity to the methyl group and the cyclohexanol (B46403) substituent, they would likely present as a complex multiplet pattern resulting from spin-spin coupling.
Methyl Protons (o-Tolyl Group): The methyl group attached to the aromatic ring is expected to produce a singlet at approximately δ 2.3 ppm.
Cyclohexyl Protons: The ten protons on the cyclohexyl ring would resonate in the aliphatic region, generally between δ 1.2 and 2.0 ppm. These protons would show complex multiplets due to both geminal and vicinal coupling, as well as diastereotopicity arising from the chiral center at C-1.
Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of δ 1.5 to 4.0 ppm.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (o-Tolyl) | 7.0 - 7.5 | Multiplet |
| Methyl (o-Tolyl) | ~2.3 | Singlet |
| Cyclohexyl | 1.2 - 2.0 | Multiplets |
| Hydroxyl | 1.5 - 4.0 (variable) | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, with a molecular formula of C₁₃H₁₈O, thirteen distinct carbon signals are anticipated.
Aromatic Carbons (o-Tolyl Group): Six signals are expected for the aromatic carbons. The carbon bearing the methyl group and the carbon attached to the cyclohexanol moiety would be quaternary and appear in the range of δ 130-145 ppm. The four CH carbons of the aromatic ring would resonate between δ 125 and 130 ppm.
Methyl Carbon (o-Tolyl Group): The methyl carbon should produce a signal around δ 20 ppm.
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring would include the quaternary carbon C-1, bonded to the hydroxyl and tolyl groups, which is expected to appear significantly downfield around δ 70-80 ppm. The other five methylene (B1212753) (-CH₂) carbons of the ring would have signals in the range of δ 20-40 ppm.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic (C-Ar) | 130 - 145 |
| Methine Aromatic (CH-Ar) | 125 - 130 |
| Quaternary Cyclohexyl (C-OH) | 70 - 80 |
| Methylene Cyclohexyl (-CH₂) | 20 - 40 |
| Methyl (-CH₃) | ~20 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. This would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the relative positions of the protons on the o-tolyl group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the cyclohexyl protons and the quaternary C-1 carbon.
The cyclohexyl ring in this compound exists predominantly in a chair conformation to minimize steric strain. The bulky o-tolyl and hydroxyl groups are attached to the same carbon (C-1). The preferred conformation would likely place the larger o-tolyl group in an equatorial position to reduce steric interactions.
NMR spectroscopy can provide evidence for the dominant conformation through the analysis of chemical shifts and proton-proton coupling constants (³JHH). Protons in axial and equatorial positions have different chemical shifts and coupling patterns. For instance, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). A detailed analysis of the coupling constants for the protons on the cyclohexyl ring could therefore elucidate the preferred chair conformation and the orientation of the substituents.
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (molecular weight: 190.28 g/mol ), the following fragmentation pathways are plausible:
Molecular Ion Peak: The molecular ion peak [C₁₃H₁₈O]⁺• would be observed at m/z = 190.
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule, which would result in a peak at m/z = 172 ([M-18]⁺•).
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the hydroxyl group is a characteristic fragmentation for tertiary alcohols. This could lead to several key fragments:
Loss of a C₅H₉ radical from the cyclohexyl ring, leading to a fragment containing the tolyl group at m/z = 121.
Formation of a stable tolyl-containing cation.
Fragmentation of the Tolyl Group: The o-tolyl group itself can undergo characteristic fragmentation, such as the loss of a methyl radical to form a fragment at m/z = 175 ([M-15]⁺), followed by rearrangement to a stable tropylium-like ion.
Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo cleavage to produce a series of hydrocarbon fragments, typically differing by 14 mass units (-CH₂-).
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 175 | [M - CH₃]⁺ | Loss of methyl radical |
| 172 | [M - H₂O]⁺• | Loss of water |
| 121 | [C₈H₉O]⁺ | Alpha-cleavage with loss of C₅H₉• |
Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields protonated molecules, denoted as [M+H]⁺. For this compound, with a molecular weight of 190.28 g/mol , the expected protonated molecule would appear at a mass-to-charge ratio (m/z) of approximately 191.29. nist.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation by collision-induced dissociation, providing valuable information about the molecule's structure.
Characteristic Fragmentation Pathways and Ion Analysis
The fragmentation of protonated this compound in ESI-MS/MS is expected to follow pathways characteristic of tertiary alcohols, which primarily include dehydration and alpha-cleavage. openstax.orglibretexts.org
Dehydration: A common fragmentation route for alcohols is the neutral loss of a water molecule (H₂O, 18 Da). This process would result in the formation of a carbocation at m/z 173. This ion corresponds to the dehydrated [M+H-H₂O]⁺ species, likely 1-(o-tolyl)cyclohexene.
Alpha-Cleavage: This pathway involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. openstax.org For this compound, two primary alpha-cleavage patterns are plausible:
Cleavage of the bond between the cyclohexyl ring and the tolyl group, which could lead to the formation of a tolyl-containing fragment or a cyclohexanol-related fragment.
Ring-opening fragmentation of the cyclohexyl moiety.
The relative abundance of these fragment ions provides a detailed fingerprint of the compound's structure.
Below is an interactive data table summarizing the expected key ions in the ESI-MS/MS spectrum of this compound.
| Ion Description | Formula | Calculated m/z | Fragmentation Pathway |
| Protonated Molecule | [C₁₃H₁₉O]⁺ | 191.14 | - |
| Dehydrated Ion | [C₁₃H₁₇]⁺ | 173.13 | Neutral loss of H₂O |
| Possible Fragment | [C₇H₇]⁺ | 91.05 | Alpha-cleavage |
| Possible Fragment | [C₆H₁₀O+H]⁺ | 99.08 | Alpha-cleavage |
Note: The fragmentation pathways and resulting m/z values are predicted based on the chemical structure and general fragmentation rules for similar compounds.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Functional Groups (e.g., O-H Stretching)
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure. nist.gov The most prominent of these is the O-H stretching vibration from the hydroxyl group. This typically appears as a strong and broad absorption in the 3200–3600 cm⁻¹ region. spectroscopyonline.comlibretexts.orglibretexts.org The broadness of this peak is a direct consequence of hydrogen bonding. spectroscopyonline.comkhanacademy.org Other significant peaks include the C-O stretching vibration, which for tertiary alcohols is found in the 1150-1200 cm⁻¹ range, and various C-H stretching vibrations from the aromatic (tolyl) and aliphatic (cyclohexyl) parts of the molecule.
An interactive data table of the expected characteristic IR absorptions for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch | Alcohol (-OH) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | Cyclohexyl C-H | 2850-2950 | Strong |
| C=C Stretch (Aromatic) | Aryl C=C | 1500-1600 | Medium |
| C-O Stretch | Tertiary Alcohol | 1150-1200 | Strong |
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding significantly influences the IR spectrum of alcohols. researchgate.net In the condensed phase (liquid or solid), molecules of this compound can form intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H covalent bond, causing its stretching frequency to decrease and the absorption band to broaden considerably. libretexts.orgquora.com
The extent of hydrogen bonding can be studied by varying the concentration of the sample in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org In very dilute solutions, intermolecular hydrogen bonding is minimized, and a sharper, less intense "free" O-H stretching band may appear at a higher wavenumber, typically around 3600-3650 cm⁻¹. libretexts.orglibretexts.org The persistence of a broad band at lower concentrations could suggest the presence of intramolecular hydrogen bonding, although this is less likely for this specific structure. The analysis of the shape and position of the O-H band, therefore, provides valuable information about intermolecular interactions. libretexts.org
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on the bond lengths, bond angles, and conformation of the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate the specific intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal structure.
As of this writing, a search of open-access crystallographic databases has not revealed a publicly available single-crystal X-ray diffraction structure for this compound. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a definitive solid-state conformation and a detailed picture of its intermolecular hydrogen bonding.
Intermolecular Interactions and Crystal Packing
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific literature did not yield a published crystal structure for this compound. Consequently, a detailed, experimentally-derived analysis of its specific intermolecular interactions and crystal packing arrangement is not available at this time.
To provide a scientifically grounded discussion on this topic, one would typically require single-crystal X-ray diffraction data. This experimental technique elucidates the precise three-dimensional arrangement of molecules within a crystal lattice. From this data, key parameters such as hydrogen bond distances and angles, as well as short-range van der Waals contacts, can be determined. These parameters are crucial for a definitive characterization of the intermolecular forces that govern the solid-state structure of a compound.
In the absence of a determined crystal structure for this compound, any discussion of its crystal packing would be purely speculative. Therefore, to adhere to the principles of scientific accuracy, this section cannot be completed. The generation of data tables detailing crystallographic parameters and hydrogen bond geometries is also not possible. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, is required to provide the information necessary for this section.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 1-(o-tolyl)cyclohexan-1-ol. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic level.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger) to accurately account for electron correlation and spatial distribution.
The optimized geometry would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-O bond length of the alcohol group and the C-C bond connecting the cyclohexane (B81311) and o-tolyl rings are of particular interest. The analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Dipole Moment | Value |
Note: Specific values are dependent on the level of theory and basis set used in the calculation. No specific experimental or calculated values for this compound were found in the searched literature.
Computational methods can map the energy landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.
For example, the dehydration of this compound to form various isomeric alkenes is a reaction that can be studied computationally. By locating the transition state structures for each possible elimination pathway, the preferred reaction mechanism and the expected product distribution can be predicted.
Table 2: Hypothetical Energetic Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0 |
| Transition State 1 | Value |
| Intermediate | Value |
| Transition State 2 | Value |
| Product | Value |
Note: This table is illustrative. The actual values would be obtained from specific reaction coordinate calculations.
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are valuable for assigning peaks in experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption bands in an infrared (IR) spectrum. These frequencies are often scaled to better match experimental values. The calculated IR spectrum can help in identifying characteristic functional groups, such as the O-H stretch of the alcohol and the C-H stretches of the aromatic and aliphatic parts.
Conformational Analysis and Molecular Dynamics
The flexibility of the cyclohexane ring and the rotation of the o-tolyl group mean that this compound can exist in multiple conformations.
The cyclohexane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. In a substituted cyclohexane, the substituents can be in either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance. In this compound, the bulky o-tolyl group and the hydroxyl group are attached to the same carbon. The preferred conformation would be the one that minimizes the steric interactions between these groups and the rest of the ring. It is anticipated that the conformation where the large o-tolyl group occupies an equatorial-like position would be energetically favored.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. These simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals the dynamic behavior of the molecule, including the "ring flip" of the cyclohexane, which interconverts the two chair conformations.
The rotation of the o-tolyl group around the C-C bond connecting it to the cyclohexane ring is a key dynamic process. This rotation is not free and is hindered by steric interactions between the methyl group on the tolyl ring and the cyclohexane ring.
Computational methods can be used to calculate the rotational energy barrier. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation of the o-tolyl group is fixed at different values. The resulting energy profile shows the energy as a function of the dihedral angle, from which the height of the rotational barrier can be determined. The presence of the ortho-methyl group is expected to create a significant rotational barrier compared to an unsubstituted phenyl group.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cyclohexane |
Dynamic Behavior in Solution
The dynamic behavior of this compound in a solvent environment is complex, involving multiple degrees of freedom. Molecular Dynamics (MD) simulations are a primary computational tool used to study these dynamics, providing a detailed picture of conformational changes and intermolecular interactions over time.
The conformational landscape of this compound is primarily dictated by the cyclohexane ring and the orientation of its substituents. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. However, it can undergo ring-flipping to an alternative chair conformation, passing through higher-energy twist-boat intermediates. For a substituted cyclohexane like this, the two chair conformations are non-equivalent. The equilibrium between the conformer with an axial o-tolyl group and one with an equatorial o-tolyl group is a key dynamic feature. Computational studies on the closely related 1-methyl-1-phenylcyclohexane have found a free energy difference of 1.0 kcal/mol at -100 °C, favoring the conformation with an axial phenyl group researchgate.net. Similar calculations for this compound would elucidate the energetic preference, which is influenced by a balance of steric hindrance and non-covalent interactions.
Further complexity arises from the rotation of the o-tolyl group around the C1-C(aryl) bond and the hydroxyl group around the C1-O bond. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers to interconversion mdpi.commdpi.com. These simulations typically employ force fields (like GAFF) to define the potential energy of the system and are carried out in a simulated box of solvent molecules (e.g., water) to replicate solution-phase conditions mdpi.com. Analysis of the simulation trajectories reveals the timescales of different motions and the influence of the solvent on the conformational equilibrium mdpi.com.
Intermolecular Interactions and Non-Covalent Bonding
Non-covalent interactions are critical in determining the physical properties and supramolecular chemistry of this compound. Computational methods, particularly quantum mechanics (QM) calculations such as Density Functional Theory (DFT), are essential for accurately quantifying these forces nih.govnih.gov.
The hydroxyl group in this compound is a key functional group for forming hydrogen bonds (H-bonds). It can act as both an H-bond donor (via the hydrogen atom) and an H-bond acceptor (via the oxygen lone pairs). In solution, particularly in protic solvents, it forms H-bonds with solvent molecules. In concentrated solutions or the solid state, it can self-associate with other molecules of the same kind to form dimers, oligomeric chains, or cyclic networks aip.orgucdavis.edu.
Computer simulations and quantum chemical calculations are used to investigate the structure and energetics of these networks ucdavis.eduuni-bonn.de. For instance, statistical models have been developed to describe the branched, tree-like nature of H-bond clusters in liquid alcohols aip.org. DFT calculations can determine the precise geometry and binding energy of a hydrogen bond. The strength of these bonds typically ranges from 4 to 5 kcal/mol physchemres.org. Theoretical studies on various alcohols show that H-bonding significantly influences their thermodynamic properties uni-bonn.denih.gov. The table below summarizes typical parameters for alcohol-alcohol hydrogen bonds derived from computational studies.
| Interaction Type | Typical Distance (O···H) | Typical Angle (O-H···O) | Calculated Binding Energy |
| Alcohol Dimer (Linear) | 1.8 - 2.0 Å | 170 - 180° | -5 to -7 kcal/mol |
| Alcohol Dimer (Cyclic) | 1.9 - 2.1 Å | 140 - 160° | -4 to -6 kcal/mol |
| Alcohol Chain | 1.8 - 2.0 Å | 165 - 175° | Cooperative strengthening |
Note: Data are representative values compiled from general computational studies on liquid alcohols and may not be specific to this compound.
The o-tolyl group provides a platform for aromatic interactions, most notably π-π stacking. These interactions arise from a combination of electrostatic (quadrupole-quadrupole) and dispersion forces between aromatic rings mdpi.com. High-level ab initio calculations on toluene dimers, a suitable model for the o-tolyl group, have quantified the interaction energies for different stacking geometries nih.gov.
The primary configurations include:
Parallel-displaced: The rings are parallel but offset from one another. This is often the most stable arrangement.
T-shaped (or edge-to-face): The edge of one ring (the C-H bonds) points towards the face of the other.
Co-facial (or sandwich): The rings are stacked directly on top of each other. This is typically repulsive due to electrostatic interactions but can become attractive at larger distances.
Dispersion is the main source of attraction in these dimers nih.gov. The presence of the methyl group in the o-tolyl substituent can influence the geometry and strength of these interactions compared to unsubstituted benzene (B151609). The table below presents calculated interaction energies for different configurations of the toluene dimer.
| Dimer Configuration | Calculated Interaction Energy (kcal/mol) |
| Cross (C₂) | -4.08 nih.gov |
| Antiparallel (C₂h) | -3.77 nih.gov |
| Parallel (Cₛ) | -3.41 nih.gov |
| T-shaped | -2.62 nih.gov |
Source: Data from high-level ab initio calculations on toluene dimers nih.gov.
Supramolecular assembly is the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions researchgate.net. For this compound, these assemblies are governed by a combination of the forces described above: directional hydrogen bonding and broader aromatic stacking, supplemented by weaker, non-directional van der Waals forces.
Computational modeling is a key tool for predicting how these interactions will guide self-assembly nih.govnih.gov. Molecular dynamics simulations can be used to observe the spontaneous aggregation of molecules from a random distribution in a simulated environment, revealing potential low-energy, stable assemblies researchgate.net. DFT calculations, often with corrections for dispersion forces, are used to refine the structures and accurately calculate the binding energies of these larger assemblies nih.gov. The interplay between the strong, directional H-bonds and the weaker, less directional π-π and van der Waals forces dictates the final architecture of any resulting supramolecular structure researchgate.net.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including identifying intermediates and transition states that are often too fleeting to be observed experimentally.
The acid-catalyzed dehydration of this compound, a tertiary benzylic alcohol, is expected to proceed through a carbocation intermediate. Computational modeling, particularly using DFT, can be employed to map the entire potential energy surface of this reaction.
The proposed mechanism involves the following steps:
Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₃O⁺) to form a good leaving group, water. This is a rapid, reversible step.
Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a tertiary, resonance-stabilized benzylic carbocation. This is typically the rate-determining step. Computational studies on the dehydration of other tertiary alcohols have confirmed the presence of carbocation intermediates rsc.org.
Rearrangement/Elimination: The carbocation can then undergo several transformations:
Elimination: A proton is removed from an adjacent carbon atom (either on the cyclohexane ring or the tolyl's methyl group) to form an alkene. This can lead to several isomeric products, with the most stable (Zaitsev) product generally favored.
Rearrangement: The carbocation may rearrange to a more stable form before elimination. For the 1-(o-tolyl)cyclohexyl cation, potential rearrangements include a ring contraction via a 1,2-alkyl shift to form a five-membered ring, which has been observed in the dehydration of cyclohexanol (B46403) itself psu.edu.
DFT calculations can model each of these steps, determining the activation energies for each transition state and the relative energies of all intermediates and products. This allows for a prediction of the major reaction pathways and the expected product distribution under different conditions.
Understanding of Catalytic Processes
There are currently no available computational or theoretical studies in the scientific literature that specifically detail the role of this compound in catalytic processes. As such, there are no research findings or data tables to present on this topic.
Advanced Applications and Derivatization in Chemical Synthesis Non Biological
Role as a Key Intermediate in the Synthesis of Non-Prohibited Complex Molecules
The structural framework of 1-(o-Tolyl)cyclohexan-1-ol makes it a valuable intermediate in the synthesis of more complex, non-prohibited molecules. Its hydroxyl group and aromatic ring offer reactive sites for further chemical transformations, allowing for the construction of intricate molecular architectures.
Precursor for Advanced Organic Materials (e.g., Polymers, Liquid Crystals)
While specific research detailing the use of this compound as a direct precursor for polymers and liquid crystals is not extensively documented in publicly available literature, its structural motifs are relevant to these fields. The synthesis of polyesters, for example, often involves the polymerization of diols and dicarboxylic acids. Derivatives of this compound, functionalized with additional hydroxyl or carboxylic acid groups, could potentially serve as monomers in such polymerization reactions. For instance, poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have been synthesized using trans-1,4-cyclohexane dicarboxylic acid, highlighting the utility of the cyclohexane (B81311) ring in polymer backbones. unibo.it
In the realm of liquid crystals, molecules containing cyclohexane and benzene (B151609) rings are common. taylorandfrancis.com The rigid core provided by these cyclic structures is crucial for the formation of mesophases. While direct incorporation of this compound into liquid crystal structures has not been reported, its derivatives could be designed to exhibit liquid crystalline properties. For example, esterification of the hydroxyl group with a mesogenic acid chloride could yield a molecule with the necessary anisotropic shape to form liquid crystal phases. rsc.orgbeilstein-journals.org
Building Block for Functional Molecules
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.gov this compound fits this description due to its reactive hydroxyl group and the potential for electrophilic substitution on the tolyl ring. These features allow for its integration into a variety of functional molecules. For instance, the hydroxyl group can be converted into other functional groups, such as halides or amines, which can then participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The tolyl group can be further functionalized through reactions like nitration or halogenation, providing additional points for molecular elaboration.
Development of Novel Catalytic Systems
The development of new catalysts is a cornerstone of modern chemical synthesis. The scaffold of this compound offers a platform for the design of novel ligands and supported catalysts.
Ligand Design Based on Cyclohexanol (B46403) Scaffolds
The cyclohexane ring is a common structural motif in ligands used in transition metal catalysis. The stereochemistry of substituted cyclohexanes can be controlled, which is crucial for enantioselective catalysis. While there is no specific literature on ligands derived directly from this compound, the general principles of ligand design using cyclohexanol scaffolds are well-established. For instance, nickel(II) complexes with tetradentate amidate ligands have been used for the selective oxidation of cycloalkanes. nih.gov By analogy, derivatives of this compound could be synthesized to act as ligands for various metal-catalyzed reactions. The tolyl group could be modified to include coordinating atoms like nitrogen or phosphorus, which can bind to a metal center and influence its catalytic activity and selectivity.
Role in Supported Catalysts for Chemical Transformations
Supported catalysts, where the active catalytic species is immobilized on a solid support, offer advantages in terms of catalyst recovery and reuse. While there are no specific reports of this compound being used in supported catalysts, the principles of catalyst immobilization can be applied. For example, gold catalysts supported on halloysite (B83129) nanotubes have been used for the oxidation of cyclohexene. researchgate.net Similarly, Ti–Zr–Co alloys have been shown to be effective catalysts for cyclohexane oxidation. researchgate.net Derivatives of this compound could potentially be anchored to a solid support, such as silica (B1680970) or a polymer resin, and then complexed with a metal to create a heterogeneous catalyst.
Stereochemical Resolution and Chiral Derivatization
Chirality is a key aspect of modern drug discovery and materials science. The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The separation of these enantiomers and their use in stereoselective synthesis is an important area of research.
The resolution of racemic alcohols into their individual enantiomers is a common practice in organic chemistry. This can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. While specific methods for the resolution of this compound are not detailed in the literature, general techniques for the resolution of chiral alcohols are applicable. For example, chiral derivatizing agents can be used to convert the enantiomers into diastereomers that can be separated by chromatography. tcichemicals.com
Once resolved, the enantiomerically pure forms of this compound or its derivatives can be used as chiral auxiliaries or chiral building blocks in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. The stereochemistry of the cyclohexanol ring can influence the facial selectivity of reactions on a tethered substrate.
Methods for Obtaining Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound is a critical step to unlock its potential in asymmetric synthesis. Several strategies can be employed to achieve this, primarily categorized into chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution:
Racemic this compound can be synthesized through the Grignard reaction between o-tolylmagnesium bromide and cyclohexanone (B45756). Subsequently, the enantiomers can be separated using various resolution techniques.
Classical Resolution via Diastereomeric Salt Formation: This well-established method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohol. While effective, this method can be laborious and depends on the successful crystallization of one of the diastereomeric salts.
Enzymatic Kinetic Resolution: Lipases are versatile enzymes capable of enantioselectively catalyzing the acylation or deacylation of alcohols. In a kinetic resolution of racemic this compound, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated chromatographically. This method often provides high enantiomeric excess (ee) for both the product and the remaining starting material under mild reaction conditions.
Asymmetric Synthesis:
Directly synthesizing one enantiomer of this compound is a more atom-economical approach.
Asymmetric Addition of Organometallic Reagents to Cyclohexanone: The enantioselective addition of an o-tolyl organometallic reagent (e.g., o-tolylzinc or o-tolyl-Grignard in the presence of a chiral ligand) to cyclohexanone is a promising strategy. Chiral ligands, such as those derived from amino alcohols or BINOL, can coordinate to the metal center and induce facial selectivity in the addition to the prochiral ketone, leading to the formation of one enantiomer of the product in excess. nih.govwikipedia.org The success of this approach hinges on the selection of an appropriate chiral ligand and reaction conditions to maximize enantioselectivity.
Table 1: Comparison of Methods for Obtaining Enantiomerically Pure this compound
| Method | Description | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established technique. | Can be time-consuming; success depends on crystallization. |
| Enzymatic Kinetic Resolution | Lipase-catalyzed selective acylation of one enantiomer. | High enantioselectivity, mild conditions. | Maximum 50% yield for a single enantiomer. |
| Asymmetric Synthesis | Enantioselective addition of an o-tolyl reagent to cyclohexanone. | High theoretical yield, atom economical. | Requires development of a specific chiral catalyst system. |
Applications in Asymmetric Synthesis
Enantiomerically pure this compound can serve as a valuable chiral auxiliary or ligand in various asymmetric transformations, leveraging the steric hindrance of the o-tolyl and cyclohexyl groups to control the stereochemical outcome of reactions.
As a chiral auxiliary , the alcohol can be covalently attached to a prochiral substrate. The chiral environment provided by the auxiliary then directs the stereoselective attack of a reagent. After the reaction, the auxiliary can be cleaved and recovered. For instance, it could be esterified with an α,β-unsaturated carboxylic acid to direct diastereoselective conjugate additions or Diels-Alder reactions. wikipedia.org
As a chiral ligand , this compound can be deprotonated and coordinated to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The steric bulk of the ligand would create a chiral pocket around the metal, influencing the binding of the substrate and the trajectory of the incoming reagent.
Material Science Applications
While the primary applications of chiral molecules like this compound are in asymmetric synthesis, its structural features suggest potential, albeit less explored, roles in material science.
Incorporation into Polymer Backbones
The hydroxyl group of this compound provides a reactive handle for its incorporation into polymer chains.
Polyesters and Polycarbonates: It can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters (lactones) or cyclic carbonates. libretexts.orgnih.gov The resulting polymer chains would possess a 1-(o-tolyl)cyclohexyl end-group, which could influence the polymer's properties, such as its solubility, thermal stability, and morphology. Furthermore, it could be used as a comonomer in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, or with phosgene (B1210022) or its equivalents to form polycarbonates. rsc.orgresearchgate.net The bulky, non-polar nature of the 1-(o-tolyl)cyclohexyl group would likely increase the polymer's glass transition temperature (Tg) and enhance its solubility in organic solvents.
Role in Surface Chemistry or Coatings
The properties of this compound and its derivatives could be beneficial in the formulation of functional coatings.
Adhesion Promoters: The hydroxyl group can form hydrogen bonds or covalent linkages with substrate surfaces (e.g., metal oxides or glass), while the bulky hydrophobic o-tolyl and cyclohexyl groups would interact with the polymer matrix of a coating. specialchem.com This dual functionality could make its derivatives effective adhesion promoters, improving the durability and performance of coatings. mdpi.comgoogle.comgoogle.com
Surface Modifiers: When incorporated into a coating formulation, the non-polar character of the molecule would tend to migrate to the surface, potentially creating a hydrophobic or low-surface-energy coating. This could impart properties such as water repellency or anti-graffiti characteristics.
Environmental Chemical Transformations
The environmental fate of this compound is an important consideration, particularly its potential for degradation through various chemical processes.
Degradation Studies in Chemical Processes
The degradation of this compound can be studied under conditions relevant to industrial chemical processes and environmental settings.
Oxidative Degradation: As a tertiary benzylic alcohol, this compound is susceptible to oxidation. Chemical oxidation using strong oxidizing agents could lead to the cleavage of the C-C bond between the aromatic ring and the cyclohexyl moiety, ultimately breaking down the molecule. uni-regensburg.de The cyclohexane ring itself can be oxidized, potentially leading to ring-opening and the formation of dicarboxylic acids.
Photochemical Degradation: The aromatic tolyl group suggests that the compound may undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. researchgate.net Photons can excite the aromatic ring, leading to the formation of reactive species that can undergo various reactions, including oxidation and bond cleavage. The presence of the hydroxyl group and the tertiary carbon center could also influence the photochemical pathways. uni-regensburg.deacs.org
Microbial Degradation: While complex, substituted alicyclic and aromatic compounds can be resistant to biodegradation, certain microorganisms possess the metabolic pathways to degrade such structures. nih.gov The degradation of this compound would likely involve initial enzymatic oxidation of the cyclohexyl ring or the tolyl group, followed by ring cleavage and further metabolism. The presence of both an alicyclic and an aromatic ring presents a unique challenge for microbial degradation pathways. unesp.br
Use in Chemical Sensing or Detection Technologies
extensive research of publicly available scientific literature and databases has revealed no specific documented applications of this compound in the development of chemical sensing or detection technologies. While the broader class of arylcyclohexanols and related derivatives has been explored in various fields, there is currently no direct evidence or published research to suggest the utilization of this particular compound for purposes of chemical sensing or detection.
Further investigation into derivatives or analogous structures also did not yield specific examples of their application as core components in chemical sensors. The functional groups present in this compound, namely the hydroxyl group and the tolyl moiety, could theoretically be functionalized to create derivatives with sensing capabilities. For instance, the hydroxyl group could serve as an attachment point for chromophores or fluorophores, which are commonly used in optical sensors. Similarly, the aromatic tolyl group could potentially engage in specific interactions with certain analytes. However, these possibilities remain theoretical in the absence of concrete research.
Below is a data table summarizing the lack of findings in this specific application area.
| Sensing Application | Detection Mechanism | Analyte Targeted | Research Findings |
| Not Applicable | Not Applicable | Not Applicable | No published research or data found |
It is important to note that the absence of evidence does not definitively preclude the possibility of its use in undisclosed or proprietary technologies. However, based on accessible scientific and technical information, the role of this compound in chemical sensing and detection remains unestablished.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(o-Tolyl)cyclohexan-1-ol with high purity?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. For example, 1-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol (1k) was synthesized with 89% yield and 99.6% purity using optimized reaction conditions (e.g., DMSO as solvent, 24-hour reaction time). Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- FT-IR : Identifies functional groups (e.g., hydroxyl stretch at ~3227 cm⁻¹, aromatic C=C at ~1609 cm⁻¹) .
- NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.25–7.70 ppm) and cyclohexanol protons (δ 1.38–2.18 ppm). ¹³C NMR confirms the cyclohexanol backbone and o-tolyl substituents .
- HRMS : Validates molecular mass (e.g., [M+Na]⁺ at m/z 280.1427) .
Q. What safety protocols should be followed when handling this compound?
- Safety Measures :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store in sealed containers away from oxidizing agents. General cyclohexanol safety guidelines (e.g., avoiding ignition sources) apply due to structural similarities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Optimization Strategies :
- Catalyst Screening : Palladium or copper catalysts (e.g., CuI) improve regioselectivity in cycloaddition reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to non-polar solvents like hexane .
- Temperature Control : Heating at 80–100°C balances reaction speed and byproduct formation .
Q. How are crystallographic techniques applied to resolve the molecular structure of this compound derivatives?
- Crystallography Workflow :
- X-ray Diffraction : For derivatives like 1-{1-[2-(Phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol, triclinic (P1) space groups are determined. Hydrogen bonding (O–H···N, C–H···O) stabilizes the crystal lattice .
- Data Analysis : Software suites (e.g., SHELX) refine atomic coordinates and intermolecular interactions .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Resolution Approaches :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference .
- 2D NMR : COSY and HSQC clarify proton-proton correlations and carbon assignments.
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
Methodological Tables
Table 1 : Key Spectral Data for this compound Derivatives
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.25–7.70 (o-tolyl), δ 1.38–2.18 (cyclohexanol) | |
| FT-IR | 3227 cm⁻¹ (O–H), 1609 cm⁻¹ (C=C) | |
| HRMS | [M+Na]⁺ = 280.1427 |
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuI (5 mol%) | ↑ 89% |
| Solvent | DMSO | ↑ Reaction Rate |
| Temperature | 80°C | Minimizes Byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
